cis-3-Oxabicyclo[3.2.0]heptan-2-one
Overview
Description
cis-3-Oxabicyclo[3.2.0]heptan-2-one is a bicyclic organic compound that features an oxirane ring fused to a cyclopentanone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Oxabicyclo[3.2.0]heptan-2-one typically involves the desymmetrization of a precursor molecule. One common method is the stereoselective synthesis via desymmetrization, which has been used to prepare the core structure of illicium sesquiterpenes . This process often involves the use of chiral catalysts to achieve the desired stereochemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of stereoselective synthesis and desymmetrization can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
cis-3-Oxabicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the ketone group to an alcohol.
Substitution: This can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols.
Scientific Research Applications
cis-3-Oxabicyclo[3.2.0]heptan-2-one has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the synthesis of fine chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-Oxabicyclo[3.2.0]heptan-2-one involves its reactivity due to the strained oxirane ring and the ketone group. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.2.0]heptane: Lacks the ketone group, making it less reactive in certain types of reactions.
7-Oxabicyclo[2.2.1]heptane: Features a different ring structure, leading to different reactivity and applications.
Uniqueness
cis-3-Oxabicyclo[3.2.0]heptan-2-one is unique due to its combination of an oxirane ring and a ketone group, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for the synthesis of complex molecules and for various research applications.
Biological Activity
cis-3-Oxabicyclo[3.2.0]heptan-2-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique bicyclic structure that contributes to its potential therapeutic applications, particularly in the fields of antiviral, antibacterial, and neuropharmacological research.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral agent, antibacterial agent, and neuroactive compound.
Antiviral Activity
Research has indicated that derivatives of the bicyclic structure can exhibit antiviral properties. For instance, the synthesis of 3-oxabicyclo[3.2.0]heptane derivatives aimed at enhancing the efficacy of antiviral drugs has shown promising results against HIV . The modifications made to the sugar moiety in nucleoside analogs have been particularly noteworthy.
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. In a study by Kim et al., azabicyclo[3.2.0]heptane derivatives were synthesized and tested against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. The results demonstrated that these derivatives exhibited enhanced antibacterial activity compared to traditional fluoroquinolones, suggesting a potential for developing new antibacterial agents based on this scaffold .
Neuropharmacological Effects
Neurotropic activity has been observed with certain amino acid derivatives synthesized from this compound. These compounds were reported to possess analgesic and anticholinergic properties, indicating their potential use in treating neurological disorders . The neuroactive effects are attributed to their ability to interact with neurotransmitter systems.
Case Studies and Research Findings
Several studies have provided insights into the biological activities associated with this compound:
-
Antiviral Efficacy :
- Study : Alibes et al. synthesized 3-oxabicyclo[3.2.0]heptane for use as an antiviral agent.
- Findings : The compound showed promising activity against HIV, suggesting that modifications to the bicyclic structure can enhance antiviral efficacy.
-
Antibacterial Properties :
- Study : Kim et al.'s work on azabicyclo[3.2.0]heptane derivatives.
- Findings : The novel compound CFC-222 demonstrated superior activity against Gram-positive bacteria compared to existing fluoroquinolones, indicating a significant advancement in antibacterial drug development.
- Neurotropic Activity :
Data Tables
Biological Activity | Compound Derivative | Target Organism/Cell Line | IC50/Activity Level |
---|---|---|---|
Antiviral | 3-Oxabicyclo[3.2.0]heptane | HIV | Promising activity |
Antibacterial | CFC-222 | S. pneumoniae, S. aureus | Enhanced compared to fluoroquinolones |
Neurotropic | Amino acid derivatives | Various neurological models | Analgesic effects observed |
Properties
IUPAC Name |
(1R,5S)-3-oxabicyclo[3.2.0]heptan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6-5-2-1-4(5)3-8-6/h4-5H,1-3H2/t4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFCQYSTPCFCII-RFZPGFLSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1COC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1COC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.